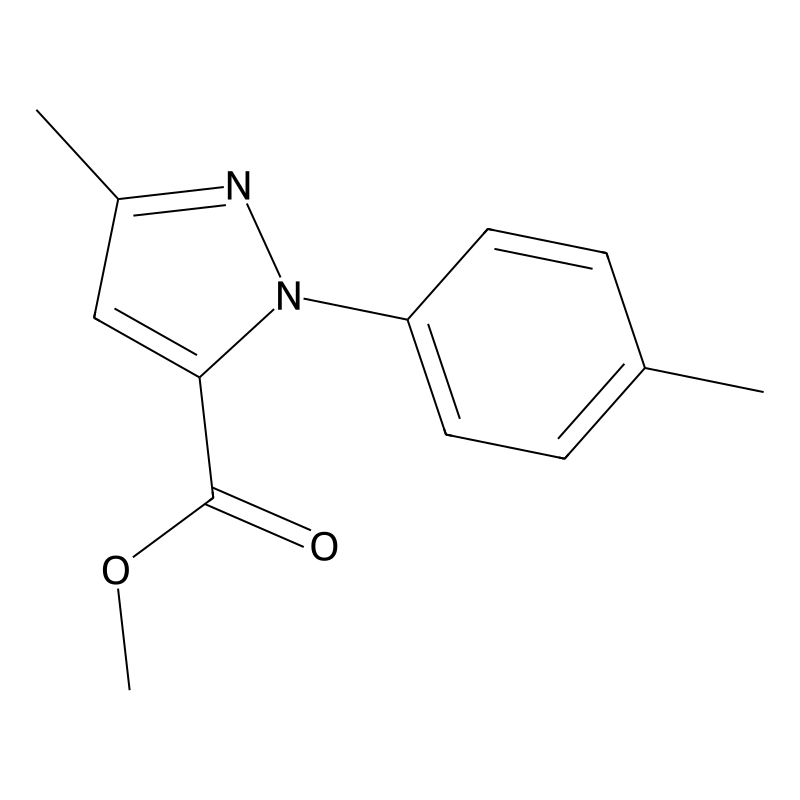

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is a chemical compound characterized by its pyrazole ring structure, which includes a methyl group at the first position and a p-tolyl group at the third position. Its molecular formula is C13H14N2O2, and it has a molecular weight of approximately 230.27 g/mol . This compound is known for its diverse applications in organic synthesis and medicinal chemistry, particularly due to its unique structural features that influence its reactivity and biological activity.

- Nucleophilic Substitution: The carboxylate group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Condensation Reactions: It can react with aldehydes or ketones to form larger, more complex molecules through condensation processes.

- Cycloaddition Reactions: The compound can also engage in cycloaddition reactions, which are useful for synthesizing cyclic compounds with potential pharmacological properties.

These reactions highlight the compound's versatility in synthetic chemistry and its potential to yield novel derivatives with enhanced properties .

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Research has indicated that this compound and its derivatives may possess:

- Antitumor Properties: Studies have shown that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Activity: The compound has been evaluated for its effectiveness against bacterial and fungal strains, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The synthesis of methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds.

- Methylation: A methylating agent such as methyl iodide may be used to introduce the methyl group at the desired position on the pyrazole ring.

- Esterification: The carboxylic acid group can be converted into an ester by reacting with methanol in the presence of an acid catalyst.

These methods allow for the efficient production of the compound while enabling modifications to enhance its biological activity .

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate has several important applications:

- Pharmaceutical Development: Its derivatives are being explored for their potential use in developing new drugs targeting cancer and infectious diseases.

- Agricultural Chemistry: The compound may serve as a precursor for agrochemicals, including herbicides and fungicides, due to its biological activity.

- Material Science: It is also being investigated for use in creating novel materials with specific properties, such as improved thermal stability or catalytic activity .

Studies on methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate have focused on its interactions with biological macromolecules:

- Protein Binding Studies: Research has indicated that this compound can bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.

- Receptor Interaction: Investigations into how this compound interacts with various receptors have revealed insights into its mechanism of action and efficacy as a drug candidate .

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate shares structural similarities with several other pyrazole derivatives. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate | C12H12N2O2 | Lacks a methyl group at position 3 |

| 5-Methyl-2-(4-methylphenyl)pyrazole-3-carboxylic acid | C12H12N2O2 | Contains a different carboxylic acid structure |

| 1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine | C11H13N3 | Features an amine instead of an ester group |

The uniqueness of methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate lies in its specific arrangement of functional groups, which contributes to its distinct reactivity and biological profile compared to these similar compounds .